molecular formula C7H15NO B032411 4-Piperidineethanol CAS No. 622-26-4

4-Piperidineethanol

Cat. No. B032411
CAS RN: 622-26-4
M. Wt: 129.2 g/mol
InChI Key: LDSQQXKSEFZAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Piperidineethanol and related compounds involves several key strategies to achieve enantiopure products, which are crucial for the development of pharmaceuticals and other active compounds. For instance, enzymatic kinetic resolution has been employed for the synthesis of 2-Piperidineethanol, highlighting the importance of achieving enantiopure compounds through both synthetic and enzymatic methods. This process allows for the creation of natural and synthetic compounds starting from enantiopure piperidineethanol, demonstrating its utility as a versatile chemical building block (Perdicchia et al., 2015).

Molecular Structure Analysis

The molecular structure of 4-Piperidineethanol facilitates its involvement in diverse chemical reactions. The piperidine ring, with its nitrogen atom, offers a site for nucleophilic attack, while the ethanol group can be easily modified or used in the formation of esters and ethers. This structural versatility is a key attribute that makes 4-Piperidineethanol a valuable scaffold in organic synthesis.

Chemical Reactions and Properties

4-Piperidineethanol undergoes various chemical reactions that are instrumental in the synthesis of complex molecules. For example, it can be used in gold-catalyzed formal [4 + 2] synthesis approaches toward piperidin-4-ones, demonstrating its role in facilitating ring closure and complexity building in synthetic organic chemistry (Cui et al., 2009). Additionally, the compound is involved in diastereoselective synthesis methods, providing platforms for drug discovery through the controlled creation of 2,4-disubstituted piperidines (Watson et al., 2000).

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

  • Synthesis of N-Methyl Imines

    • Field: Organic Chemistry
    • Application: 4,4′-Trimethylenedipiperidine, a derivative of piperidine, has been used as a safe and green catalyst for the synthesis of various N-methyl imines .
    • Method: The synthesis was conducted at 85 °C using 4,4′-trimethylenedipiperidine . This reagent is a commercially available solid and can be handled easily. It has high thermal stability, low toxicity, and good solubility in green solvents such as water and ethanol .
    • Results: The regenerated catalyst demonstrated stable activity after several recycle runs, and any changes were detected in its chemical structure by 1H NMR monitoring .
  • Pharmaceutical Applications

    • Field: Pharmaceutical Industry
    • Application: Piperidines and their derivatives play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Method: Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Results: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Inhibition of Platelet Aggregation

    • Field: Medical Research
    • Application: Piperidine derivatives have been used as P2Y12 antagonists for the inhibition of platelet aggregation .
    • Method & Results: Specific methods and results are not provided in the source .
  • Anti-HIV Agents

    • Field: Medical Research
    • Application: Piperidine derivatives have been used as anti-HIV agents .
    • Method & Results: Specific methods and results are not provided in the source .

Safety And Hazards

4-Piperidineethanol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-piperidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-3-7-1-4-8-5-2-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSQQXKSEFZAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060749
Record name 4-Piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidineethanol

CAS RN

622-26-4
Record name 4-Piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidineethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidineethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Piperidineethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-4-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Piperidineethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRR3T9QR54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 4-(2-hydroxyethyl)pyridine (1.8 g, 14.6 mol) in acetic acid (15 ml) containing platinum oxide (200 mg) was hydrogenated for 20 hours at 3.3-4 atmospheres pressure. After filtration, the filtrate was evaporated and azeotroped twice with toluene. The residue was triturated with 2N sodium hydroxide and solid sodium hydroxide was added to adjust the pH to 13. The volatiles were removed under vacuum and the residue was triturated with ether, filtered, washed with methylene chloride, and dried under vacuum to give 2-(piperidin-4-yl)-1-ethanol (860 mg, 46%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.